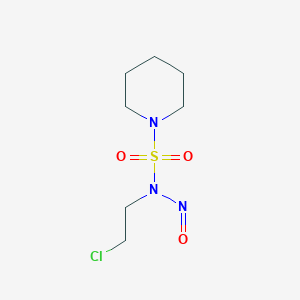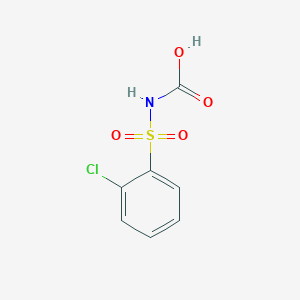![molecular formula C23H17NO2 B14269814 4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione CAS No. 138846-11-4](/img/structure/B14269814.png)
4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydronaphthoquinoline core, and two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a naphthoquinone derivative with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Refluxing the reaction mixture at elevated temperatures is usually necessary to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
Naphthoquinones: These compounds have a naphthoquinone structure and exhibit similar redox properties.
Phenylquinolines: These compounds contain a phenyl group attached to a quinoline ring and have comparable chemical reactivity.
Uniqueness
4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
138846-11-4 |
|---|---|
分子式 |
C23H17NO2 |
分子量 |
339.4 g/mol |
IUPAC名 |
4-phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione |
InChI |
InChI=1S/C23H17NO2/c25-22-17-8-4-5-9-18(17)23(26)20-19(22)11-10-16-15(12-13-24-21(16)20)14-6-2-1-3-7-14/h1-11,15,24H,12-13H2 |
InChIキー |
SFEVEPUSYRIZAO-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1C3=CC=CC=C3)C=CC4=C2C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


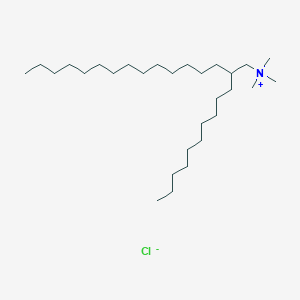
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
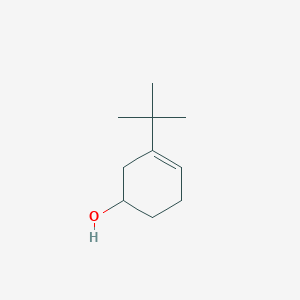
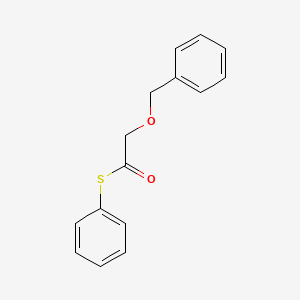
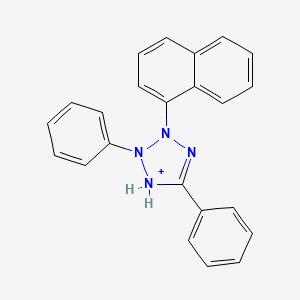

![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
